Alcool myristoléique

Vue d'ensemble

Description

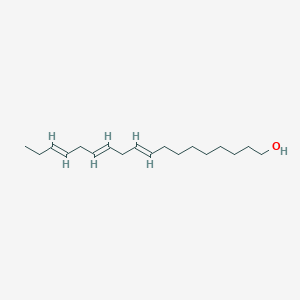

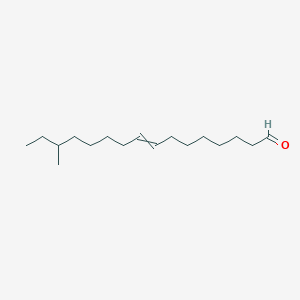

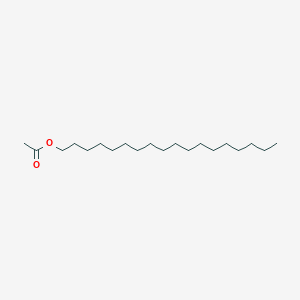

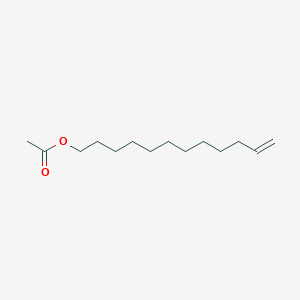

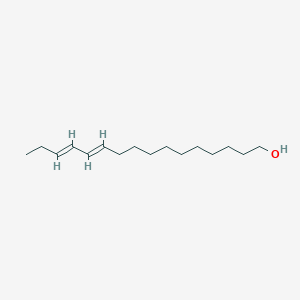

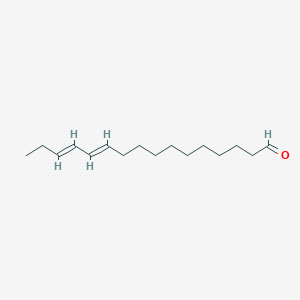

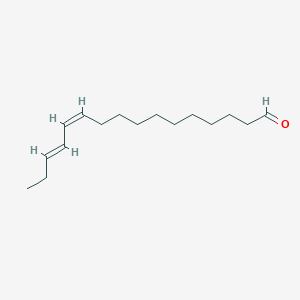

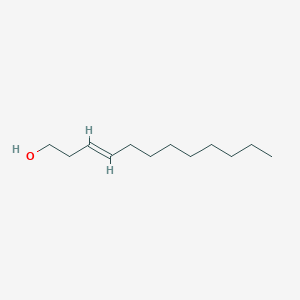

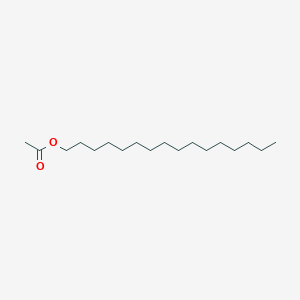

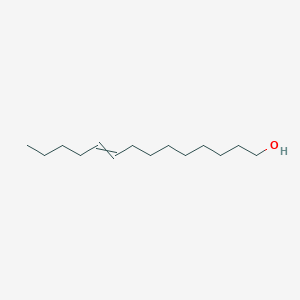

9Z-Tetradecen-1-ol is a long-chain fatty alcohol.

Applications De Recherche Scientifique

Cosmétiques et soins personnels

Alcool myristoléique: est largement utilisé dans l'industrie cosmétique en raison de ses propriétés émollientes. Il aide à hydrater et à apaiser la peau, la laissant plus saine et avec une meilleure texture. En tant qu'émollient, il est un ingrédient courant dans des produits comme les lotions corporelles, les baumes à lèvres et les crèmes solaires . Il agit également comme épaississant, augmentant la viscosité des produits de soin de la peau, ce qui les rend plus faciles à appliquer .

Stabilisation d'émulsion

Dans la formulation de crèmes et de lotions, l'this compound sert de stabilisateur d'émulsion. Il empêche la séparation des composants huileux et liquides dans les émulsions, assurant une texture et une efficacité constantes du produit au fil du temps .

Renforcement et stabilisation de la mousse

Cet alcool est connu pour augmenter la capacité de moussage et stabiliser les mousses dans les produits de soin personnels tels que les shampooings et les savons. Cette propriété est particulièrement appréciée dans les produits conçus pour offrir une expérience utilisateur luxueuse .

Soins capillaires

Dans les soins capillaires, l'this compound est utilisé comme agent conditionneur. On le trouve dans les shampooings, les revitalisants et les produits coiffants, où il contribue à la douceur et à la maniabilité des cheveux. Il agit également comme un tensioactif, aidant à éliminer l'huile et la saleté du cuir chevelu et des tiges capillaires .

Industrie alimentaire

La FDA a approuvé l'this compound comme additif alimentaire polyvalent. Il est utilisé dans l'industrie alimentaire comme additif alimentaire indirect, servant d'adjuvant et d'aide à la production .

Mécanisme D'action

Target of Action

Myristoleyl alcohol primarily targets the skin and hair . It acts as an emollient, helping to hydrate and soothe the skin, leaving it healthier and better textured .

Mode of Action

Myristoleyl alcohol interacts with its targets by reducing the surface tension between different components, helping to combine oil and water-based ingredients together . It improves the feel, texture, and performance of various products such as body lotions, lip balms, shampoos, and sunscreens .

Biochemical Pathways

It’s known that it plays a role in the formation and stabilization of emulsions . It also acts as a thickener, increasing the viscosity of skincare products, making them easier to apply .

Pharmacokinetics

It’s known that it is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol . These properties may impact its bioavailability.

Result of Action

The action of myristoleyl alcohol results in healthier, better-textured skin and hair . It provides a smooth feeling to the skin and offers moisturization . In hair care, it acts as a conditioning agent, helping in removing oil and dirt from the scalp and shafts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of myristoleyl alcohol. For instance, exposure to varying temperatures or high humidity may affect the quality of the product . When used as an emulsifier in a product, it can help maintain the same quality throughout the shelf life .

Propriétés

IUPAC Name |

(Z)-tetradec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAAJQNJNPBBSX-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035292 | |

| Record name | 9-cis-Tetradecenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35153-15-2 | |

| Record name | (Z)-9-Tetradecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristoleyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-cis-Tetradecenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YGA82T5MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of (Z)-9-Tetradecen-1-ol perception by male moths?

A1: Upon detecting the specific pheromone blend, which often includes (Z)-9-Tetradecen-1-ol, male moths initiate a complex behavioral sequence. This can involve:

- Increased antennal response: Electroantennography studies have shown that (Z)-9-Tetradecen-1-ol elicits specific electrical responses in the antennae of male moths of certain species, indicating its detection by olfactory receptors [, ].

- Upwind flight: Males orient themselves and fly towards the source of the pheromone plume, ultimately locating the female for mating [].

- Mating disruption: In some cases, the presence of (Z)-9-Tetradecen-1-ol or its analogs can disrupt the normal mating behavior of certain moth species by interfering with their ability to locate females [, ].

Q2: What is the molecular formula and weight of (Z)-9-Tetradecen-1-ol?

A2: The molecular formula of (Z)-9-Tetradecen-1-ol is C14H28O, and its molecular weight is 212.37 g/mol.

Q3: How is (Z)-9-Tetradecen-1-ol typically formulated for use in insect traps or mating disruption strategies?

A3: (Z)-9-Tetradecen-1-ol is often incorporated into a variety of delivery systems for pest control applications, including:

- Rubber septa: These are commonly used in pheromone traps to release a controlled amount of the pheromone blend over time [, , , ].

- Hollow fibers: This formulation enables the slow release of the pheromone into the environment for mating disruption [].

- Plastic laminates: This formulation provides a long-lasting and weather-resistant source of pheromone for mating disruption [].

Q4: What factors influence the stability and release rate of (Z)-9-Tetradecen-1-ol from these formulations?

A4: Several factors affect the stability and release rate of (Z)-9-Tetradecen-1-ol:

- Temperature: Higher temperatures generally lead to faster evaporation and degradation of the pheromone [].

- Humidity: Humidity can influence the degradation rate of some pheromone components [].

- Exposure to UV light: Prolonged exposure to sunlight can degrade the pheromone, reducing its efficacy [].

- Formulation type: The specific type of formulation (e.g., rubber septa, hollow fibers, plastic laminates) significantly influences the release rate and longevity of the pheromone [, ].

Q5: How do structural modifications to (Z)-9-Tetradecen-1-ol affect its activity as a pheromone component?

A5: Even subtle changes in the structure of (Z)-9-Tetradecen-1-ol, such as isomerization or the addition of functional groups, can dramatically alter its biological activity. For instance, the (E)-isomer of 9-tetradecen-1-ol often exhibits reduced or no activity compared to the (Z)-isomer in attracting male moths [, ]. Additionally, altering the functional group, like changing the alcohol to an acetate or formate, can significantly impact the compound's ability to stimulate olfactory receptors and elicit behavioral responses [, , , ].

Q6: What analytical methods are used to identify and quantify (Z)-9-Tetradecen-1-ol in pheromone gland extracts or environmental samples?

A6: Common techniques employed for identification and quantification include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds like (Z)-9-Tetradecen-1-ol based on their volatility and then identifies them based on their mass-to-charge ratio [, , , ].

- Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique couples gas chromatography with electrophysiological recordings from insect antennae, allowing researchers to identify the specific compounds that elicit responses from olfactory receptors [].

- Solid Phase Microextraction (SPME): This technique allows for the extraction and concentration of volatile compounds from various matrices, including air and insect pheromone glands, prior to analysis by GC-MS [, ].

Q7: What is known about the environmental fate and potential impact of (Z)-9-Tetradecen-1-ol used in pest control applications?

A7: While (Z)-9-Tetradecen-1-ol is a naturally occurring compound, its use in pest control raises concerns about its potential environmental impact.

- Degradation: (Z)-9-Tetradecen-1-ol is susceptible to degradation by environmental factors such as UV light and microorganisms, ultimately breaking down into less complex molecules [].

Q8: Are there any alternatives to using (Z)-9-Tetradecen-1-ol and other pheromones for pest control?

A8: Yes, alternative approaches to pest management include:

- Biological control: This method involves introducing natural enemies of the target pest, such as predators, parasites, or pathogens, to regulate its population [].

- Cultural control: This involves modifying agricultural practices to make the environment less favorable for pest establishment and proliferation, such as crop rotation or planting resistant varieties [].

- Integrated Pest Management (IPM): This holistic approach combines various pest control methods, including pheromone-based strategies, to minimize environmental impact while maximizing pest control efficacy [].

Q9: What resources and infrastructure are essential for conducting research on (Z)-9-Tetradecen-1-ol and other pheromones?

A9: Key resources for pheromone research include:

- Chemical synthesis and analytical facilities: These are crucial for synthesizing, purifying, and characterizing pheromone compounds, as well as analyzing their composition in insect extracts and environmental samples [, ].

- Electrophysiological equipment: This is necessary for conducting studies on insect olfaction, such as electroantennography, to assess the response of insect antennae to pheromone components [, , ].

- Insect rearing facilities: Maintaining healthy insect colonies is essential for providing a consistent source of insects for behavioral and chemical ecology studies [].

- Field research stations: These provide controlled environments for conducting field trials to evaluate the efficacy of pheromone-based pest control strategies under natural conditions [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.